Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Bioisostere design Lipophilicity optimization Drug‑likeness

Lead series often fail due to high lipophilicity (clogP >4) and rapid microsomal clearance (CLint >25 mg/(min•μL)). Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2731009-91-7) solves this by replacing para-substituted phenyl rings with the 2-oxabicyclo[2.2.2]octane scaffold: • Reduces logD by ~0.8 units; CLint by ~32%; extends t1/2 by ~45% • Bridgehead iodomethyl enables late-stage diversification via SN2/cross-coupling • Demonstrated at kilo scale; ≥98% purity ensures batch-to-batch reproducibility

Molecular Formula C14H23IO3
Molecular Weight 366.23 g/mol
Cat. No. B13617893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Molecular FormulaC14H23IO3
Molecular Weight366.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(CC1)(OC2C(C)C)CI
InChIInChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3
InChIKeyDYSJMVDODIZGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate – A Functionalized Saturated Bioisostere Building Block


Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate (CAS 2731009-91-7) is a bicyclic organic compound featuring a 2‑oxabicyclo[2.2.2]octane core substituted with an iodomethyl group at the bridgehead position, an isopropyl group at C3, and an ethyl ester at C4 [REFS‑1]. This scaffold belongs to a recently validated class of saturated bioisosteres of the phenyl ring that demonstrate improved physicochemical properties—including enhanced metabolic stability, reduced lipophilicity, and increased aqueous solubility—relative to the aromatic systems they replace [REFS‑2].

1 2‑Oxabicyclo[2.2.2]octane core for phenyl ring bioisostere replacement
2 Bridgehead iodomethyl group as a reactive handle for C–N/C–C bond formation
3 Saturated scaffold with reported ADME-enhancing physicochemical shifts

Why Generic Replacement of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate Is Not Advisable


The 2‑oxabicyclo[2.2.2]octane core is not interchangeable with other saturated bioisosteres such as bicyclo[2.2.2]octane or cubane, because the embedded oxygen atom in the bridge significantly alters both electronic and conformational properties, leading to quantifiably different lipophilicity (clogP reduction of 0.9–1.0 units), metabolic stability (CLint improvement of ~32%), and water solubility (3.4‑fold increase vs. the all‑carbon analog) [REFS‑1]. Furthermore, the bridgehead iodomethyl group provides a uniquely reactive handle for nucleophilic displacement and cross‑coupling chemistry that cannot be replicated by the corresponding bromo, chloro, or non‑halogenated derivatives; any switch to a different halogen or scaffold therefore changes the downstream synthetic trajectory and the final compound’s ADME profile, making simple generic substitution scientifically unsound without re‑validation of every subsequent step [REFS‑2].

Oxygen-embedded core not interchangeable with all‑carbon analogs
The 2‑oxabicyclo[2.2.2]octane oxygen alters conformational and electronic properties; lipophilicity and solubility shifts may not transfer to bicyclo[2.2.2]octane or cubane replacements.
Iodomethyl handle reactivity cannot be replicated by bromo or chloro analogs
Nucleophilic displacement efficiency depends on the iodomethyl leaving group; switching halogens may reduce downstream diversification yield and alter synthetic trajectory.

Product‑Specific Quantitative Evidence for Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate


Superior Lipophilicity Reduction vs. All‑Carbon Bicyclo[2.2.2]octane Analogs

In a direct head‑to‑head study within the Imatinib scaffold, the 2‑oxabicyclo[2.2.2]octane core reduced calculated clogP by 1.9 units relative to the parent phenyl ring (4.5 → 2.6), whereas the all‑carbon bicyclo[2.2.2]octane core achieved only a 0.9‑unit reduction (4.5 → 3.6). This represents an additional 1.0‑unit lipophilicity decrease attributable solely to the oxygen atom in the 2‑oxabicyclo[2.2.2]octane framework [REFS‑1]. Experimental logD confirmed the trend: 2‑oxabicyclo[2.2.2]octane lowered logD by 0.8 units vs. Imatinib (2.6 → 1.8), while the all‑carbon counterpart actually increased logD slightly (2.6 → 2.7) [REFS‑1].

Lipophilicity shift
Head‑to‑head
ΔclogP −1.9 vs. phenyl
ΔclogP −1.0 vs. all‑carbon analog
Supports 2‑oxabicyclo scaffold for lipophilicity‑lowering design
Imatinib free‑base analogs; logD shift confirmed experimentally
Bioisostere design Lipophilicity optimization Drug‑likeness

Enhanced Aqueous Solubility Outperforms All‑Carbon Bicyclo[2.2.2]octane

Water solubility measurements performed on the Imatinib free‑base series showed that the 2‑oxabicyclo[2.2.2]octane analog (85) achieved a solubility of 389 µM, comparable to the original drug (351 µM) and 3.4‑fold higher than the all‑carbon bicyclo[2.2.2]octane analog (86, 113 µM) [REFS‑1]. This demonstrates that introduction of the oxygen atom in the bicyclic framework restores the aqueous solubility that is lost when the phenyl ring is replaced by a purely hydrocarbon bioisostere.

Aqueous solubility
Head‑to‑head
389 µM (2‑oxa)
113 µM (all‑carbon analog)
3.4‑fold higher solubility vs. hydrocarbon bioisostere; restores phenyl‑level solubility
Free base, pH 7.4 buffer
Aqueous solubility ADME optimization Bioisostere validation

Improved Intrinsic Clearance and Extended Half‑Life vs. Phenyl and All‑Carbon Analogs

Metabolic stability assessment in human liver microsomes revealed that the 2‑oxabicyclo[2.2.2]octane‑Imatinib analog (85) had an intrinsic clearance (CLint) of 19 mg/(min•μL), representing a 32% improvement over the parent Imatinib (28 mg/(min•μL)). The all‑carbon bicyclo[2.2.2]octane analog (86) achieved a comparable CLint of 16 mg/(min•μL), but the 2‑oxabicyclo[2.2.2]octane analog uniquely extended the half‑life (t1/2) by ~50% relative to Imatinib (60 min → 87 min), whereas the all‑carbon analog did not significantly alter t1/2 [REFS‑1].

Metabolic stability
Head‑to‑head
CLint 19 vs. 28 mg/(min•μL) (Imatinib)
t1/2 87 vs. 60 min
CLint reduction ~32%, half‑life extension ~45% in human liver microsomes
Free base forms
Metabolic stability Human liver microsomes Intrinsic clearance

Bridgehead Iodomethyl Reactivity Enables Efficient Downstream Diversification

The bridgehead iodomethyl group in 2‑oxabicyclo[2.2.2]octane derivatives serves as the pivotal leaving group in the scalable iodocyclization synthesis reported by Pfizer and Enamine: reaction with N‑methylpiperazine proceeds cleanly to form the key C–N bond in the Imatinib analog series [REFS‑1]. While quantitative rate comparisons with the analogous bromomethyl or chloromethyl substrates have not been published for this exact scaffold, the use of iodine over bromine in the cyclization step was demonstrated to improve yield (56% yield with I2 vs. lower or no product with other halogens in the initial screen) [REFS‑2], suggesting superior reactivity of the iodomethyl intermediate in SN2‑type displacements.

Synthetic utility
Class‑level
56% yield with I2 cyclization; Br2 gave inferior results
Iodomethyl enables scalable SN2‑type diversification; Br/Cl may compromise efficiency
Iodocyclization protocol, CH3CN/HCONH2
Synthetic handle Nucleophilic displacement Cross‑coupling

Validated Bioisosteric Replacement Preserved Biological Activity While Improving ADME

The 2‑oxabicyclo[2.2.2]octane‑containing Imatinib analog (85) retained potent inhibition of BCR‑ABL kinase (IC50 values reported in the supplementary information of the Nature Communications paper indicate comparable activity to Imatinib), while simultaneously improving all measured physicochemical parameters: solubility (389 µM vs. 351 µM), metabolic stability (CLint 19 vs. 28 mg/(min•μL)), and lipophilicity (logD 1.8 vs. 2.6) [REFS‑1]. This validates that the 2‑oxabicyclo[2.2.2]octane core—and by extension its functionalized building blocks—can serve as a genuine phenyl bioisostere without sacrificing target engagement.

Multiparameter profile
Data to verify
BCR‑ABL inhibition retained; ADME improvement concurrent
Reported maintenance of target engagement with improved physicochemical profile
Imatinib analog 85; exact IC50 in SI
Kinase inhibition Bioisostere validation Imatinib analog

Best‑Fit Application Scenarios for Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate


Medicinal Chemistry: Phenyl Ring Bioisostere for Lead Optimization

When a lead series suffers from high lipophilicity (clogP > 4) and poor metabolic stability (CLint > 25 mg/(min•μL) in human liver microsomes), replacement of a para‑substituted phenyl ring with the 2‑oxabicyclo[2.2.2]octane scaffold—introduced via Ethyl 1‑(iodomethyl)‑3‑(propan‑2‑yl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate as a key intermediate—can reduce logD by ~0.8 units, decrease CLint by ~32%, and extend half‑life by ~45% while preserving target potency [REFS‑1]. This multiparameter improvement makes the compound particularly suited for CNS and oncology programs where balanced ADME is critical.

Chemical Biology: Synthesis of Functionalized Probe Molecules

The bridgehead iodomethyl group provides a universal leaving group for late‑stage diversification with amines, thiols, or carbon nucleophiles [REFS‑1]. Researchers can use Ethyl 1‑(iodomethyl)‑3‑(propan‑2‑yl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate to generate focused libraries of 2‑oxabicyclo[2.2.2]octane‑containing probes with systematically varied substituents at the 1‑position, enabling SAR studies on the bioisostere scaffold itself.

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The iodocyclization route to 2‑oxabicyclo[2.2.2]octanes has been demonstrated at scale by Pfizer, with the iodomethyl intermediate serving as the direct precursor to kilogram‑scale production of bioisostere‑containing drug candidates [REFS‑1]. Procuring Ethyl 1‑(iodomethyl)‑3‑(propan‑2‑yl)‑2‑oxabicyclo[2.2.2]octane‑4‑carboxylate with high purity (≥98% as specified by commercial vendors) [REFS‑2] ensures reproducibility in subsequent scale‑up campaigns.

Fragment‑Based Drug Discovery (FBDD): 3D‑Rich Fragment Library Design

The 2‑oxabicyclo[2.2.2]octane core occupies a distinct region of 3D chemical space comparable to FDA‑approved drugs while offering significantly better physicochemical profiles than aromatic fragments [REFS‑1]. Incorporating this building block into fragment libraries increases three‑dimensionality and sp3 character, a recognized strategy for improving clinical success rates.

Application
Selection Property
Validation Focus
Phenyl ring bioisostere lead optimization
Lipophilicity reduction and metabolic stability shift
Human liver microsome CLint and half‑life endpoints
Functionalized probe synthesis
Bridgehead iodomethyl reactivity
Diversification scope with N/S/C nucleophiles
Scalable advanced intermediate production
High-purity building block consistency
Reproducible scale‑up yield and impurity control
3D‑rich fragment library design
Saturated sp3 character and 3D space coverage
Physicochemical profile benchmarking vs. aromatic fragments
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